1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene
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Overview
Description
1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene is an organic compound with the molecular formula C14H12ClFO It is a derivative of benzene, featuring a chloromethyl group and a fluorine atom attached to the benzene ring
Preparation Methods
The synthesis of 1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Chloromethyl)phenol and 2-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-(Chloromethyl)phenol is reacted with 2-fluorobenzyl chloride in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It is employed in the development of novel materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
1-((4-(Chloromethyl)phenoxy)methyl)-2-fluorobenzene can be compared with similar compounds such as:
1-((4-(Chloromethyl)phenoxy)methyl)-3-fluorobenzene: This compound has a similar structure but with the fluorine atom in a different position on the benzene ring, which can affect its reactivity and biological activity.
1-((4-(Chloromethyl)phenoxy)methyl)-4-fluorobenzene: Another isomer with the fluorine atom in the para position, potentially leading to different chemical and physical properties.
1-((4-(Chloromethyl)phenoxy)methyl)-2-chlorobenzene: This compound replaces the fluorine atom with a chlorine atom, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of the fluorine atom, which can impart distinct properties and applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-[(2-fluorophenyl)methoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUZTDZPJRKDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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